molecular formula C13H9BrN2 B8542189 2-(5-bromopyridin-3-yl)-1H-indole

2-(5-bromopyridin-3-yl)-1H-indole

Cat. No.: B8542189
M. Wt: 273.13 g/mol
InChI Key: FSGHPNORMZCCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromopyridin-3-yl)-1H-indole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1H-indole

InChI

InChI=1S/C13H9BrN2/c14-11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,16H

InChI Key

FSGHPNORMZCCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CN=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing 1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid (2 g, 7.66 mmol), 3-bromo-5-iodopyridine (1.45 g, 5.11 mmol), 2M K2CO3 in water (5.11 mL, 10.21 mmol), PS—Pd(PPh3)4 (2.84 g, 0.255 mmol) is flushed with N2 and dioxane (50 mL) is added. The mixture is stirred at 60° C. for 3 h, whereupon another portion of 3-bromo-5-iodopyridine (300 mg, 1.06 mmol) is added. The mixture is stirred at 60° C. overnight. The mixture is cooled to room temperature and silica gel (20 g) is added. The suspension is concentrated in vacuo and the residue is placed under high vacuum at 60° C. over the weekend. The mixture is purified by silica chromatography eluting with a 1:9 to 7:3 EtOAc-heptane gradient to give 2-(5-bromopyridin-3-yl)-1H-indole. MS (ESI) m/z 273.0, 275.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(5-Bromo-pyridin-3-yl)-indole-1-carboxylic acid tert-butyl ester (320 mg, 0.86 mmol) is added into 4.0 M HCl in EtOAc (10 mL) and the solution is stirred at room temperature for 16 hrs. The solvent is evaporated and the residue is dissolved in water and saturated aqueous NaHCO3 solution is used to adjusted the pH to 9-10. Then the mixture is extracted with DCM for three times. The organic layers are combined, dried over Na2SO4, filtered and concentrated to give 192 mg of the crude 2-(5-bromo-pyridin-3-yl)-1H-indole which is used in the next step directly.
Name
2-(5-Bromo-pyridin-3-yl)-indole-1-carboxylic acid tert-butyl ester
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.